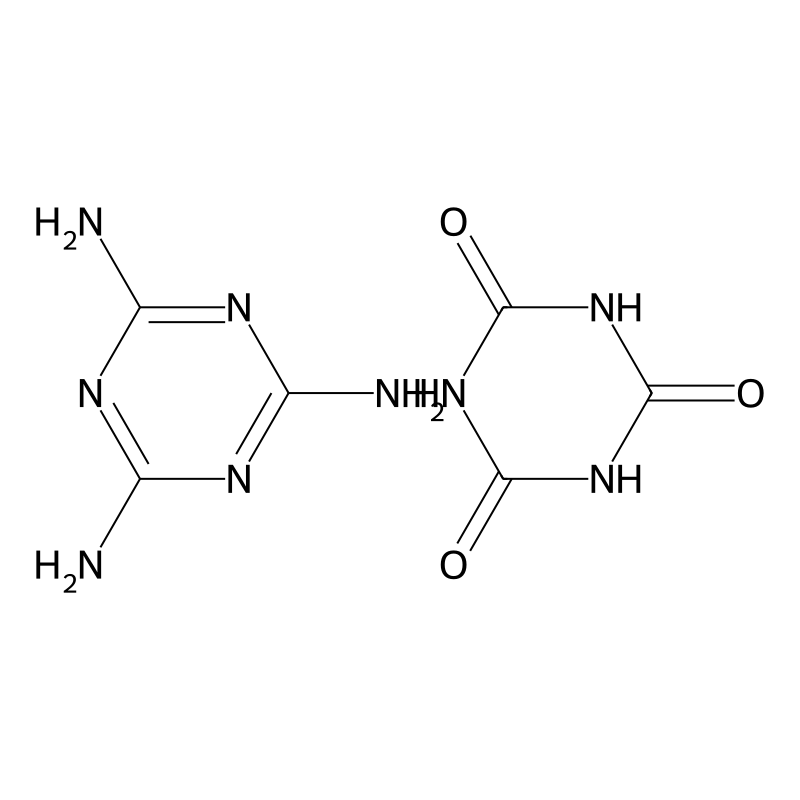

Melamine cyanurate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Material Science

Catalyst support

MCA can be used as a support for metal catalysts, improving their activity and selectivity in various chemical reactions. For example, research has shown its potential in dehydrogenation reactions, which are crucial in the production of clean fuels [].

Drug delivery

Due to its cage-like structure and biocompatibility, MCA is being investigated as a potential carrier for drug delivery. Scientists are exploring its ability to encapsulate and transport drugs to specific targets in the body [].

Chemistry

Nucleation studies

The process of MCA formation is being studied to understand the fundamental principles of crystal nucleation and growth. This research could have broader implications for the development of new materials with specific properties [].

Flame retardant alternatives

Traditionally, halogenated compounds have been used as flame retardants, but concerns exist about their environmental and health impacts. MCA is being explored as a halogen-free alternative flame retardant in various polymers [].

Melamine cyanurate is a crystalline complex formed from a 1:1 mixture of melamine and cyanuric acid. Despite its name, it is not a salt but rather a supramolecular assembly held together by an extensive network of hydrogen bonds, similar to the base pairing in DNA. This compound typically forms spoke-like crystals when dissolved in aqueous solutions and has been linked to various toxicity issues, particularly in the context of food safety scandals, such as the 2007 pet food recall in the United States and the contamination of protein exports from China .

Melamine cyanurate undergoes thermal decomposition at elevated temperatures. The initial weight loss begins around 334.14 °C and culminates at approximately 416.79 °C, where significant amounts of ammonia and water are released. The compound exhibits better thermal stability compared to pure melamine, making it suitable for applications requiring high-temperature processing . The decomposition process involves the breakdown of both melamine and cyanuric acid, with the formation of volatile cyanates as byproducts .

The biological activity of melamine cyanurate has raised significant concerns due to its toxicity. It has been shown to form insoluble crystals in the renal microtubular system, leading to acute kidney injury in both humans and animals. The compound's toxicity is notably higher than that of its individual components, melamine and cyanuric acid, with an LD50 value in rats being around 4.1 g/kg . Studies indicate that the combination of melamine and cyanuric acid can lead to severe renal damage and other health issues when ingested .

Melamine cyanurate can be synthesized through various methods, primarily involving the reaction between melamine and cyanuric acid in an aqueous medium. One notable method involves conducting this reaction at a low pH (below 1) in the presence of a strong mineral acid, which enhances the purity of the final product . Other methods include:

- Traditional Aqueous Synthesis: Mixing melamine and cyanuric acid in water at controlled temperatures (20 °C to 98 °C).

- Kneading Method: Using a kneader for several hours at elevated temperatures (around 90 °C) to facilitate the reaction .

These methods aim to produce melamine cyanurate with minimal impurities while optimizing yield.

Melamine cyanurate is primarily utilized as a flame retardant in various materials, including:

- Polybutylene Terephthalate: Enhancing fire resistance.

- Polyamide 6 and Polyamide 6,6: Used extensively in textiles and engineering plastics.

- Polyester Fabrics: Providing fireproofing capabilities.

Its thermal stability allows it to be incorporated into polymers that undergo high-temperature processing without significant degradation .

Melamine cyanurate shares similarities with several other compounds in terms of structure and application. Here are some comparable compounds:

| Compound | Composition | Primary Use | Toxicity Level |

|---|---|---|---|

| Melamine | C₃H₆N₆ | Industrial applications | Moderate |

| Cyanuric Acid | C₃H₃N₃O₃ | Pool disinfectants | Low |

| Melamine Phosphate | C₃H₆N₆·H₃PO₄ | Flame retardant | Moderate |

| Ammonium Polyphosphate | (NH₄)n·(PO₄)3 | Flame retardant | Low |

| Phosphorus Nitrogen Compounds | Various nitrogen-phosphorus combinations | Flame retardants | Variable |

Uniqueness of Melamine Cyanurate

Melamine cyanurate is unique due to its specific hydrogen-bonded structure that enhances its flame-retardant properties while also posing significant health risks when ingested. Its ability to form stable complexes that lead to severe biological effects distinguishes it from other compounds like melamine or cyanuric acid alone, which do not exhibit such pronounced toxicity when considered independently .

The scientific understanding of melamine cyanurate has evolved significantly since its initial structural characterization in the early 1990s. The first crystal structure of the melamine-cyanuric acid complex was reported by Wang and coworkers in 1990, although this initial structure was obtained from HCl solution (i.e., CA·M·3HCl) and revealed a one-dimensional linear tape arrangement rather than the now well-known rosette-type structures. This pioneering work established the foundation for subsequent investigations into melamine-cyanuric acid supramolecular assemblies.

Later studies by Ranganathan et al. reported the crystal structure of melamine-cyanuric acid adducts obtained through hydrothermal synthesis, which confirmed the expected rosette-type structures forming a hexagonal network arranged through hydrogen bonds. However, a significant advancement came in 2013 when Prior et al. more accurately redetermined the crystal structure of melamine cyanurate. This refined analysis provided precise information about intermolecular distances and stacking interactions, demonstrating that the true unit cell has approximately twice the volume of the earlier reported cell. The corrected structure revealed an ordered array of cyanuric acid and melamine molecules, with hydrogen-bonded sheets stacked perpendicular to the crystallographic (101) plane.

The evolution of our understanding of the melamine-cyanuric acid complex exemplifies how advances in crystallographic techniques and computational methods have contributed to a more accurate description of supramolecular systems, particularly those involving complex hydrogen-bonding networks.

Role in Advancing Hydrogen-Bonded Network Design

Melamine cyanurate has played a pivotal role in advancing the design of hydrogen-bonded networks in supramolecular chemistry. The last twenty years have witnessed increasing research activity in the area of supramolecular chemistry of 1:1 co-assembly of melamine–cyanuric acid, following the historic discovery of the M·CA aggregate in crystal form and its structural analysis by Wang and his coworkers in 1990.

The unique chemical structure and fascinating hydrogen-bonding interaction sites of melamine and its analogous derivatives distinguish them as scaffolding components in the field of supramolecular chemistry to develop desired nano-to-micro scaled architectures. The complementary hydrogen-bonding patterns of melamine (offering DAD motifs: D = donor, A = acceptor) and cyanuric acid (offering ADA motifs) create highly specific and directional interactions that facilitate predictable self-assembly processes. This predictability has made the melamine-cyanuric acid system one of the most exploited building blocks for creating complex supramolecular structures.

Whitesides and coworkers have extensively studied covalently modified melamine-cyanuric acid structures, obtaining polymeric structures of high molecular weight and small capsules. Their pioneering work established the cyanuric acid-melamine lattice as a versatile platform for molecular self-assembly through hydrogen bonding. Research by Seto and Whitesides in 1993 demonstrated that supramolecular aggregates based on the cyanuric acid-melamine lattice could form the foundation for designing complex molecular architectures.

Today, melamine-based supramolecular assemblies are known in diverse forms, including fascinating nano- to micromorphological structures, molecular guest boxes, small molecular gels, membranes, sensors, liquid crystal development, and polymeric scaffolds. This versatility highlights the fundamental importance of melamine cyanurate in advancing our understanding and application of hydrogen-bonded network design.

The synthesis of melamine cyanurate revolves around the controlled interaction of melamine (C₃H₆N₆) and cyanuric acid (C₃H₃N₃O₃). The process is governed by hydrogen bonding, pH, temperature, and solvent selection, which collectively influence the structural integrity and crystallinity of the final product.

Traditional Synthesis Approaches: Solid-State vs. Solution-Based Reactions

Traditional synthesis methods for melamine cyanurate fall into two categories: solid-state reactions and solution-based reactions.

In solid-state synthesis, stoichiometric amounts of melamine and cyanuric acid are mechanically mixed in dry conditions. This method relies on the inherent hydrogen-bonding propensity of the reactants, where the planar triazine rings of melamine and cyanuric acid align to form a two-dimensional network [1] [6]. While this approach avoids solvent use, it often results in incomplete reaction yields due to limited molecular mobility. For instance, Patent US5202438A highlights that solid-state mixing under ambient conditions produces melamine cyanurate with residual unreacted starting materials, necessitating post-synthesis purification [1].

Solution-based synthesis, by contrast, involves dispersing melamine and cyanuric acid in an aqueous medium. The reaction proceeds via proton transfer between the amino groups of melamine and the hydroxyl groups of cyanuric acid, facilitated by water’s polarity [2] [5]. Patent WO2006095337A2 details a refined aqueous process where ammonium hydroxide is added to modulate slurry viscosity, enabling efficient agitation even at high solid concentrations (e.g., 20% w/w) [5]. The reaction typically occurs at 35–55°C over 1–4 hours, yielding a product with >95% purity [5]. Comparative studies indicate that solution-based methods achieve higher crystallinity than solid-state approaches, as evidenced by X-ray diffraction patterns showing well-defined spoke-like crystal structures [6].

Advanced Techniques: Microwave-Assisted and Ultrasonic-Assisted Assembly

Recent advancements in synthesis leverage microwave irradiation and ultrasonic energy to accelerate reaction kinetics and improve product uniformity.

Microwave-assisted synthesis employs dielectric heating to enhance molecular interactions. A study by Doktorov et al. demonstrated that melamine cyanurate can be synthesized in under 3 minutes using silica gel-supported reagents under microwave conditions [4]. This method eliminates solvent use, aligning with green chemistry principles, and achieves near-quantitative yields. The rapid heating (400°C inlet temperature in spray drying) promotes the formation of spherical aggregates (10–30 μm) with low bulk density (0.30 g/mL), ideal for industrial applications [5]. Mechanistically, microwaves excite polar groups in melamine and cyanuric acid, fostering rapid hydrogen-bond reorganization [3].

Ultrasonic-assisted synthesis, though less documented in the provided sources, is theorized to enhance reaction efficiency through cavitation-induced mixing. By generating micro-scale turbulence, ultrasonication could disrupt reactant aggregates, ensuring homogeneous interaction. While explicit data on ultrasonic methods for melamine cyanurate are absent, analogous systems (e.g., coordination polymers) show 30–50% faster reaction rates compared to conventional methods [3].

Solvent Effects on Crystallization Dynamics

The choice of solvent profoundly impacts the crystallization behavior and morphology of melamine cyanurate.

Aqueous systems dominate industrial synthesis due to water’s role in facilitating proton transfer and stabilizing intermediate species. For example, the addition of ammonium hydroxide in aqueous reactions reduces slurry viscosity from 320 cP to 80 cP (at 170 s⁻¹ shear rate), enabling efficient agitation and preventing particle agglomeration [5]. This results in a fine, free-flowing powder after spray drying. However, excessive water content can lead to incomplete crystallization, as noted in Patent US5202438A, which recommends maintaining solids concentrations above 15% w/w [1].

Non-aqueous solvents, such as ethanol or dimethylformamide, have been explored for niche applications. Ethanol’s lower polarity slows hydrogen-bond formation, yielding larger crystals (50–100 μm) with altered flame-retardant properties [2]. Conversely, solvent-free microwave synthesis produces irregularly shaped particles but minimizes environmental footprint [4].

A notable case study involves the use of ethylene glycol as a co-solvent. When blended with water (1:3 v/v), ethylene glycol disrupts hydrogen-bond networks, leading to anisotropic crystal growth and enhanced thermal stability (decomposition onset at 290°C vs. 280°C in pure water) [2] [6].

Melamine cyanurate exhibits extraordinary supramolecular assembly characteristics through its sophisticated hydrogen-bonding network [1] [2]. The crystal structure demonstrates a monoclinic system with space group I2/m, featuring unit cell parameters of a = 14.8152(19) Å, b = 9.6353(18) Å, c = 7.0405(9) Å, and β = 93.194(11)° [3]. This crystallographic arrangement results in a unit cell volume of 1003.5(3) ų with Z = 2 formula units per unit cell [3].

The fundamental building block of melamine cyanurate's supramolecular architecture consists of a one-to-one stoichiometric complex between melamine and cyanuric acid molecules [4]. This complex is stabilized by an extensive two-dimensional network of hydrogen bonds that forms the backbone of the material's structural integrity [1] [3]. The hydrogen-bonding topology follows a highly organized pattern where nine hydrogen bonds connect each melamine-cyanuric acid pair [2] [5].

The hydrogen-bonding arrangement adopts a specific Acceptor-Donor-Acceptor (ADA) and Donor-Acceptor-Donor (DAD) motif [2] [5]. In this configuration, cyanuric acid molecules present three ADA sites, while melamine molecules contribute DAD motifs [2]. This complementary arrangement creates a rigid planar structure where a central cyanuric acid molecule hydrogen bonds to three peripheral melamine derivatives [2] [5].

Three primary types of hydrogen bonds characterize the melamine cyanurate lattice [2] [5]:

N-H···N interactions represent the central hydrogen-bonding motif, where melamine amino groups donate protons to cyanuric acid nitrogen atoms [2]. These interactions form the triple hydrogen bond core that defines the rosette-like assembly pattern [6].

N-H···O interactions occur as dual side interactions, where melamine acts as a double proton donor to cyanuric acid oxygen atoms [2] [5]. These bonds provide additional stabilization to the supramolecular framework.

O-H···N interactions complete the hydrogen-bonding network through donor-acceptor relationships between cyanuric acid hydroxyl groups and melamine nitrogen sites [2].

Topological analysis using the Quantum Theory of Atoms in Molecules (QTAIM) reveals critical bond parameters for these hydrogen bonds [6] [7]. The bond critical point density (ρ) ranges from 0.01 to 0.06 atomic units, while the Laplacian of electron density (∇²ρ) exhibits positive values between 0.02 and 0.1 atomic units [7]. These values confirm the closed-shell nature of the intermolecular interactions and are consistent with typical hydrogen-bonding characteristics [7].

The intermolecular distances provide crucial insights into the spatial arrangement of the supramolecular lattice. The N···N intermolecular distance measures 2.929 Å in theoretical calculations, with experimental values reported at 2.88 Å [7]. These distances indicate strong hydrogen-bonding interactions that contribute to the overall stability of the crystal structure.

The rosette-type motif emerges as the most thermodynamically stable configuration within the melamine cyanurate system [6]. This arrangement represents the optimal balance between attractive hydrogen-bonding forces and steric constraints within the crystal lattice [6]. The rosette structure facilitates the formation of hydrogen-bonded sheets that stack perpendicular to the crystallographic (101) plane [3] [8].

Three-dimensional lattice formation occurs through the stacking of these two-dimensional hydrogen-bonded sheets [3] [8]. The layers interact through van der Waals forces and π-π stacking interactions between the aromatic triazine rings [9] [10]. This layered architecture resembles graphite-like structures, where individual sheets maintain their integrity while contributing to the overall three-dimensional framework [11].

The molecular geometry within the crystal lattice exhibits specific characteristics for both components [3] [8]. Melamine molecules adopt a quasi-planar structure with D₃ₕ symmetry, while cyanuric acid maintains a completely planar geometry [7]. These geometric preferences optimize the hydrogen-bonding interactions and minimize steric hindrance within the lattice [7].

Cooperative and anticooperative effects govern the assembly process of melamine cyanurate complexes [6]. The aggregation mechanism involves a complex interplay of these effects, where initial hydrogen bond formation influences subsequent molecular associations [6]. This phenomenon explains the polymorphism observed in melamine cyanurate self-assembly and provides insight into the formation of different crystal morphologies [6].

The extensive two-dimensional network creates channels and cavities within the crystal structure that can accommodate guest molecules [12] [13]. This porosity contributes to the material's utility in various applications, including flame retardancy, molecular recognition, and supramolecular catalysis [12] [13].

pH-Dependent Structural Reconfiguration

The structural integrity and assembly behavior of melamine cyanurate demonstrate remarkable pH sensitivity, fundamentally altering the supramolecular organization across different acidity levels [14] [15] [16]. This pH dependence arises from the acid-base equilibria of both melamine and cyanuric acid components, which undergo protonation and deprotonation reactions that disrupt or enhance hydrogen-bonding networks [14].

Minimum solubility occurs at pH 5.0, representing the optimal conditions for melamine cyanurate complex formation [14]. At this pH, the co-existence of melamine free base and non-ionized cyanuric acid creates the most favorable environment for hydrogen bond formation [14]. The dissociation constant (Kd) of melamine cyanurate in water measures 31 ± 7 μmol/L, indicating relatively strong binding affinity under neutral to slightly acidic conditions [14].

Acidic conditions below pH 4.5 dramatically alter the supramolecular assembly through protonation of melamine amino groups [15] [17]. The formation of melaminium cations (C₃H₇N₆⁺) disrupts the hydrogen-bonding network by converting melamine from a hydrogen bond donor to a predominantly charged species [14] [18]. This protonation increases the solubility of the complex markedly as pH decreases to pH 3.5, where the concentration of melaminium cations reaches maximum levels [14].

Under simulated gastric conditions at pH 3-4, melamine undergoes hydrolytic conversion to cyanuric acid [18] [19]. This transformation represents a significant structural reconfiguration where the triazine ring system loses amino substituents and gains hydroxyl groups [18]. Gas chromatography-mass spectrometry (GC-MS) analysis confirms that melamine concentration decreases while cyanuric acid concentration increases proportionally with decreasing pH and extended reaction time [18] [19].

Crystallization kinetics exhibit strong pH dependence, with maximum crystallization occurring at pH 5.0 [15] [17]. The mixed suspension, mixed product removal system studies demonstrate that melamine crystallizes readily from urine under normal urinary conditions (pH 5.0 to 6.5) but experiences strong inhibition at pH 4.5 or lower [15] [17]. This pH sensitivity has profound implications for biological systems where urinary pH fluctuations can influence stone formation risk [15].

Alkaline conditions above pH 7.0 result in marginal increases in complex solubility [14]. The deprotonation of cyanuric acid hydroxyl groups reduces the hydrogen-bonding capacity, leading to gradual dissolution of the supramolecular network [14]. However, the pH dependence in the alkaline range proves less dramatic than in acidic conditions, indicating greater structural tolerance to basic environments [14].

Self-assembly and disassembly kinetics demonstrate distinct pH-dependent behavior [20]. Under high pH conditions, melamine cyanurate capsules undergo rapid disassembly with rate constants of 2.41 × 10⁻⁴ s⁻¹. This fast disassembly barely impedes the capacity of sodium hydroxide to diffuse through hydrogel matrices and increase local pH.

Low pH disassembly exhibits dramatically different kinetics, with the slowest rate constant of 1.58 × 10⁻⁵ s⁻¹. Unexpectedly, this kinetic profile contrasts with high pH disassembly and resembles self-assembly kinetics. The presence of free melamine in acidic media counters the pH effect of hydrochloric acid, promoting a less acidic microenvironment that preserves melamine cyanurate capsules.

pH-controlled functionality enables the development of adaptive supramolecular materials [20]. The biocompatible pH-degradable functional capsules based on melamine cyanurate self-assembly demonstrate controlled encapsulation and release of molecular cargo [20]. Sodium fluorescein encapsulation studies reveal that dye molecules integrate into the crystallite structure through hydrogen bonding and π-π stacking interactions with melamine cyanurate layers.

Density functional theory (DFT) calculations provide molecular-level insights into pH-dependent structural changes. The formation of fluorescein-melamine and fluorescein-cyanuric acid dimers exhibits greater stability than melamine-cyanuric acid dimers alone, suggesting that guest molecules can influence the pH-dependent assembly behavior.

Molecular dynamics simulations demonstrate that fluorescein molecules enhance nucleation rates by acting as initial seeds for nucleus formation. The integration of guest molecules occurs well before critical nucleus size achievement, indicating that pH-dependent reconfiguration can be modulated by molecular additives.

Urinary pH modification studies reveal practical applications of pH-dependent structural reconfiguration [16]. Ammonium chloride treatment decreases urinary pH from 6.0-6.2 to 5.1-5.2, accompanied by decreased incidence of melamine cyanurate crystals and reduced renal lesions [16]. This acidification effect suggests that urine acidification may help overcome renal toxicities associated with melamine cyanurate crystal formation [16].

Protein interactions further modulate pH-dependent behavior. Serum proteins including fetal bovine serum, bovine serum albumin, and bovine gamma-globulin alter crystal morphology independent of pH effects. These proteins convert needle-like crystals to rounded morphologies, suggesting that biological environments present additional complexity beyond simple pH effects.

Nucleation Kinetics and Crystal Growth Dynamics

The nucleation and crystal growth dynamics of melamine cyanurate represent a complex interplay of concentration-dependent mechanisms, temperature effects, and molecular-level assembly processes [9]. Advanced computational and experimental approaches have revealed fundamental insights into the early stages of nucleation and subsequent crystal growth pathways [9] [10].

Minimum crystallization concentration occurs at 5 mM for the optimal 1:1 melamine to cyanuric acid ratio. Below this threshold concentration, insufficient driving force exists for nucleation initiation. At 10 mM concentration, crystallization rates increase six-fold, demonstrating the strong concentration dependence of nucleation kinetics.

Critical nucleus size comprises approximately 25 molecules based on molecular dynamics simulations [9] [10]. The autocorrelation analysis reveals that nucleation exhibits typical sigmoidal behavior with plateau formation after reaching this critical size [9]. The presence of guest molecules such as sodium fluorescein accelerates critical nuclei formation by providing initial nucleation seeds [9].

Concentration ratio effects fundamentally alter nucleation mechanisms [9] [10]. Excess melamine conditions promote more disordered nuclei formation, following classical nucleation pathways [9]. Conversely, excess cyanuric acid leads to more crystal-like nuclei, suggesting nonclassical nucleation mechanisms [9] [10]. This behavior indicates that the local [M]/[CA] concentration ratio can program the nucleation pathway and influence final crystal properties [9].

Stabilization mechanisms during early nucleation stages predominantly involve aromatic π-π stacking rather than hydrogen bond formation [9]. This finding challenges traditional assumptions about melamine cyanurate assembly and suggests that π-π interactions provide the initial driving force for molecular aggregation [9]. Hydrogen bonding networks develop subsequently to consolidate the supramolecular structure [9].

Crystal growth rates vary significantly with solution conditions and environmental factors. The mixed suspension, mixed product removal system enables precise measurement of nucleation rates (crystals/minute/mL) and growth rates (μm/minute). These parameters depend critically on pH, ionic strength, temperature, and presence of other crystallization modifiers.

Morphological evolution during crystal growth produces characteristic spoke-like crystals in aqueous solutions. Scanning electron microscopy (SEM) reveals that decomposition and growth initiate from multiple nuclei that grow rapidly to form the final crystal morphology. The particle size range typically spans 1-5 μm for crystals grown under controlled conditions.

Thermal analysis provides detailed insights into crystallization kinetics and thermal stability. Thermogravimetric-differential thermal gravimetric (TG-DTG) analysis reveals that thermal decomposition begins at 334.14°C and concludes at 416.79°C with 88.25% weight loss. This thermal behavior corresponds to ammonia liberation and gradual linking of cyanuric rings through imide bridge formation.

Activation energy calculations using Broido, Coats-Redfern, and Horowitz-Metzger methods quantify the energy barriers associated with crystal growth and decomposition processes. These kinetic parameters provide fundamental understanding of the temperature dependence of crystallization processes.

Real-time monitoring using flow injection analysis-quartz crystal microbalance (FIA-QCM) systems enables dynamic interaction studies between melamine and cyanuric acid. This approach records multilayer complex formation in real-time, revealing association and dissociation rate constants under artificial urine conditions. The association constant measures 10² L mol⁻¹, confirming significant binding affinity.

Molecular dynamics simulations provide atomic-level insights into nucleation pathways and aggregation mechanisms [9]. Metadynamics calculations with explicit solvent account for polarization effects, steric hindrance, and hydrogen bond formation with water molecules. These simulations reveal that melamine molecules can form dimeric, trimeric, and tetrameric configurations through π-π stacking and hydrogen bonding interactions.

Environmental factors significantly influence nucleation kinetics and crystal growth dynamics [15] [17]. Urinary tract infections promote melamine crystallization through bacterial effects that alter local chemical conditions [15] [17]. Calcium oxalate presence enhances melamine precipitation, while uric acid significantly decreases melamine crystallization [15] [17]. These interactions demonstrate the complexity of multicomponent crystallization systems [15] [17].

Therapeutic intervention studies reveal that citrate and bicarbonate significantly decrease melamine crystallization rates [15] [17]. These clinical agents modify the solution chemistry and ionic strength, providing prophylactic effects against melamine-induced crystallization [15] [17].

Machine learning applications enhance understanding of nucleation prediction and crystal property relationships. Artificial intelligence algorithms analyze complex datasets from nucleation studies to identify correlations between environmental conditions and crystal formation outcomes. This computational approach accelerates discovery of optimal crystallization conditions and prediction of crystal properties.

Physical Description

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 98 of 1114 companies. For more detailed information, please visit ECHA C&L website;

Of the 17 notification(s) provided by 1016 of 1114 companies with hazard statement code(s):;

H373 (99.9%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Other CAS

16133-31-6

Wikipedia

Use Classification

Plastics -> Flame retardants

General Manufacturing Information

All other basic organic chemical manufacturing

Construction

Plastic material and resin manufacturing

Plastics product manufacturing

Textiles, apparel, and leather manufacturing

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with 1,3,5-triazine-2,4,6-triamine (1:1): ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.